Cas no 112547-16-7 (1H-[1]Benzoxepino[2,3,4-ij]isoquinolin-6-ol,2,3,12,12a-tetrahydro-8,9-dimethoxy-1-methyl-, (12aS)-)

1H-[1]Benzoxepino[2,3,4-ij]isoquinolin-6-ol,2,3,12,12a-tetrahydro-8,9-dimethoxy-1-methyl-, (12aS)- structure
112547-16-7 structure
Nome del prodotto:1H-[1]Benzoxepino[2,3,4-ij]isoquinolin-6-ol,2,3,12,12a-tetrahydro-8,9-dimethoxy-1-methyl-, (12aS)-
Numero CAS:112547-16-7
MF:C19H21NO4
MW:327.374345541
CID:221668
PubChem ID:14194066

1H-[1]Benzoxepino[2,3,4-ij]isoquinolin-6-ol,2,3,12,12a-tetrahydro-8,9-dimethoxy-1-methyl-, (12aS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-[1]Benzoxepino[2,3,4-ij]isoquinolin-6-ol,2,3,12,12a-tetrahydro-8,9-dimethoxy-1-methyl-, (12aS)-
    • [12aS,(+)]-1,2,3,12aβ-Tetrahydro-1-methyl-8,9-dimethoxy-12H-[1]benzoxepino[2,3,4-ij]isoquinoline-6-ol
    • (+)-Sarcophylline
    • 1H-[1]Benzoxepino[2,3,4-ij]isoquinolin-6-ol,2,3,12,12a-tetrahydro-8,9-dimethoxy-1-methyl-, (S)-
    • Sarcophylline
    • [12aS,(+)]-1,2,3,12aβ-Tetrahydro-1-methyl-8,9-dimethoxy-12H-[1]benzooxepino[2,3,4-ij]isoquinoline-6-ol
    • 112547-16-7
    • (10S)-4,5-Dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol
    • Inchi: InChI=1S/C19H21NO4/c1-20-9-8-11-4-6-14(21)18-16(11)13(20)10-12-5-7-15(22-2)19(23-3)17(12)24-18/h4-7,13,21H,8-10H2,1-3H3/t13-/m0/s1
    • Chiave InChI: KMGQDULSBFBCAR-ZDUSSCGKSA-N
    • Sorrisi: COC1=C2C(C[C@H]3C4C(=CC=C(O)C=4O2)CCN3C)=CC=C1OC

Proprietà calcolate

  • Massa esatta: 327.14713
  • Massa monoisotopica: 327.14705815g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 2
  • Complessità: 447
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3
  • Superficie polare topologica: 51.2Ų

Proprietà sperimentali

  • PSA: 51.16
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.